

# RB-6145: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RB-6145

Cat. No.: B1678845

[Get Quote](#)

An in-depth exploration of the chemical structure, properties, and mechanism of action of the hypoxic cell radiosensitizer prodrug, **RB-6145**.

## Introduction

**RB-6145**, known chemically as  $\alpha$ -[((2-Bromoethyl)amino)methyl]-2-nitro-1H-imidazole-1-ethanol, is a significant compound in the field of oncology research, specifically developed as a prodrug for the hypoxic cell radiosensitizer, RSU-1069. This technical guide provides a comprehensive overview of **RB-6145**, tailored for researchers, scientists, and drug development professionals. The document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data, presenting a valuable resource for its potential therapeutic applications.

## Chemical Structure and Properties

**RB-6145** is a 2-nitroimidazole derivative designed to be less toxic than its active counterpart, RSU-1069. The presence of the bromoethylamino side chain allows for its conversion to the active aziridine moiety under physiological conditions.

## Physicochemical Properties

A summary of the key physicochemical properties of **RB-6145** is presented in the table below. This data is essential for formulation development and pharmacokinetic studies.

| Property          | Value                                                                              | Reference |
|-------------------|------------------------------------------------------------------------------------|-----------|
| Chemical Name     | $\alpha$ -[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol hydrobromide |           |
| CAS Number        | 129448-97-1                                                                        |           |
| Molecular Formula | C <sub>8</sub> H <sub>13</sub> BrN <sub>4</sub> O <sub>3</sub> ·HBr                |           |
| Molecular Weight  | 374.03 g/mol                                                                       |           |
| SMILES            | C1=C(N(C=N1)CC(CNCCBr)O)--INVALID-LINK--[O-].Br                                    |           |
| Appearance        | Not publicly available                                                             |           |
| Melting Point     | Not publicly available                                                             |           |
| Solubility        | Not publicly available                                                             |           |
| pKa               | Not publicly available                                                             |           |

## Mechanism of Action

**RB-6145** functions as a prodrug, undergoing conversion to the active compound RSU-1069 *in vivo*. RSU-1069 is a dual-function agent, acting as both a hypoxic cell radiosensitizer and a cytotoxin. Its mechanism of action is primarily centered on the hypoxic cells found in solid tumors.

Under hypoxic conditions, the nitro group of RSU-1069 is reduced by cellular reductases to form reactive radical anions. These reactive species can then induce DNA damage, primarily through the formation of DNA adducts and strand breaks. The aziridine ring in RSU-1069 is a potent alkylating agent, which can crosslink DNA, further contributing to its cytotoxic effects. This selective toxicity towards hypoxic cells, which are often resistant to conventional radiotherapy, makes **RB-6145** a promising candidate for combination cancer therapies.

The following diagram illustrates the proposed signaling pathway for the activation and action of **RB-6145**.

[Click to download full resolution via product page](#)

Proposed mechanism of action for **RB-6145**.

## Pharmacokinetics and Toxicity

Studies in murine models have demonstrated that **RB-6145** exhibits reduced systemic toxicity compared to RSU-1069. This improved safety profile is a key advantage of the prodrug approach. The table below summarizes the maximum tolerated dose (MTD) data from in vivo studies.

| Compound | Administration Route   | Maximum Tolerated Dose (MTD) in Mice |
|----------|------------------------|--------------------------------------|
| RB-6145  | Intraperitoneal (i.p.) | 350 mg/kg                            |
| RB-6145  | Oral (p.o.)            | 1000 mg/kg                           |
| RSU-1069 | Intraperitoneal (i.p.) | 80 mg/kg                             |
| RSU-1069 | Oral (p.o.)            | 320 mg/kg                            |

## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **RB-6145** are not widely available in the public domain. However, based on published research abstracts, the following outlines the general methodologies employed.

## Synthesis of RB-6145

An improved synthesis of **RB-6145** has been developed to overcome earlier synthetic challenges. The general approach involves the use of a 2-oxazolidinone as an aziridine equivalent. A detailed, step-by-step protocol would require access to the full-text research articles.

The following diagram provides a conceptual workflow for the synthesis and evaluation of **RB-6145**.



[Click to download full resolution via product page](#)

Conceptual workflow for **RB-6145** synthesis and evaluation.

## In Vivo Radiosensitization Studies

- Animal Models: Murine tumor models (e.g., KHT sarcomas) are commonly used.
- Drug Administration: **RB-6145** is administered via intraperitoneal (i.p.) or oral (p.o.) routes.
- Irradiation: Tumors are irradiated with a single dose of X-rays at a specified time point after drug administration.
- Efficacy Assessment: Tumor growth delay is monitored to assess the radiosensitizing effect.

## Pharmacokinetic Analysis

- Sample Collection: Blood samples are collected from animals at various time points after drug administration.
- Sample Preparation: Plasma is separated and processed for analysis.
- Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the concentrations of **RB-6145** and its metabolites (including RSU-1069).

## Conclusion

**RB-6145** represents a promising strategy to enhance the therapeutic index of the potent hypoxic cell radiosensitizer RSU-1069. Its favorable toxicity profile, coupled with its efficacy as a radiosensitizer in preclinical models, warrants further investigation for its potential clinical application in the treatment of solid tumors. This guide provides a foundational understanding of **RB-6145** for professionals in the field of drug development, highlighting the key attributes that make it a compound of significant interest. Further research is needed to fully elucidate its clinical potential and to develop detailed protocols for its synthesis and therapeutic use.

- To cite this document: BenchChem. [RB-6145: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678845#chemical-structure-and-properties-of-rb-6145\]](https://www.benchchem.com/product/b1678845#chemical-structure-and-properties-of-rb-6145)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)